molecular formula C20H17F2N3O B2659084 (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1357783-03-9

(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2659084
CAS No.: 1357783-03-9
M. Wt: 353.373
InChI Key: RPALYHCTYVRITQ-UHFFFAOYSA-N
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Description

(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of fluorine atoms, which are known to enhance the biological activity of organic molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, will depend on the desired reaction and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. . This compound can be used as a starting material for the synthesis of new drugs and as a probe in biological studies to understand the mechanism of action of quinoline-based drugs.

Mechanism of Action

The mechanism of action of (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets in the body. Quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately bacterial cell death. The presence of fluorine atoms enhances the compound’s ability to penetrate cell membranes and bind to its molecular targets more effectively.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (6-Fluoro-4-((4-fluorophenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone include other quinoline derivatives such as:

  • Ciprofloxacin
  • Norfloxacin
  • Ofloxacin

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and improved pharmacokinetic properties. The presence of both fluorine atoms and the pyrrolidinyl group can enhance its binding affinity and selectivity for its molecular targets, making it a promising candidate for further drug development.

Properties

IUPAC Name

[6-fluoro-4-(4-fluoroanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPALYHCTYVRITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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